Cas no 2359649-81-1 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
Nom du produit:INDEX NAME NOT YET ASSIGNED
INDEX NAME NOT YET ASSIGNED Propriétés chimiques et physiques
Nom et identifiant
-
- 17,19-Metheno-1H,5H-cyclopent[5,6][1,4]oxazino[3,4-i]pyrazolo[4,3-f]pyrido[3,2-l][1,4,8,10]oxatriazacyclotridecin-14(11H)-one, 7-fluoro-2,3,3a,12,13,20a-hexahydro-11-methyl-, (3aR,11S,20aS)-
- (13E,14E,15aR,18aS,5S)-35-fluoro-5-methyl-15,15a,16,17,18,18a-hexahydro-4-oxa-7-aza-1(5,3)-cyclopenta[b]pyrazolo[1',5':1,2]pyrimido[4,5-e][1,4]oxazina-3(3,2)-pyridinacyclooctaphan-8-one
- Enbezotinib
- MS-27459
- UNII-F6EVK907XR
- Enbezotinib?
- Enbezotinib (USAN/INN)
- 17,?19-?Metheno-?1H,?5H-?cyclopent[5,?6]?[1,?4]?oxazino[3,?4-?i]?pyrazolo[4,?3-?f]?pyrido[3,?2-?l]?[1,?4,?8,?10]?oxatriazacyclotridec?in-?14(11H)?-?one, 7-?fluoro-?2,?3,?3a,?12,?13,?20a-?hexahydro-?11-?methyl-?, (3aR,?11S,?20aS)?-
- D12559
- EX-A5454
- TPX-0046
- CS-0376071
- 2411115-73-4
- GLXC-25750
- AKOS040758980
- Enbezotinib [WHO-DD]
- HY-145565
- F83890
- CHEMBL5095062
- AC-37118
- (3aR,11S,20aS)-7-Fluoro-2,3,3a,12,13,20a-hexahydro-11-methyl-17,19-metheno-1H,5H-cyclopent[5,6][1,4]oxazino[3,4-i]pyrazolo[4,3-f]pyrido[3,2-l][1,4,8,10]oxatriazacyclotridecin-14(11H)-one
- 2359649-81-1
- SCHEMBL22076321
- (3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one
- Enbezotinib [INN]
- F6EVK907XR
- ENBEZOTINIB [USAN]
- INDEX NAME NOT YET ASSIGNED
-
- Piscine à noyau: 1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m0/s1
- La clé Inchi: BYYQDEOVMILBQT-XZJROXQQSA-N
- Sourire: O1C2=NC=C(F)C=C2CN2[C@]3([H])CCC[C@]3([H])OC3=CN4C(N=C23)=C(C=N4)C(=O)NC[C@@H]1C
Propriétés calculées
- Qualité précise: 424.16591672g/mol
- Masse isotopique unique: 424.16591672g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 0
- Complexité: 702
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Surface topologique des pôles: 93.9Ų
INDEX NAME NOT YET ASSIGNED PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A1603075-5mg |
Enbezotinib |
2359649-81-1 | 99% | 5mg |
$123.0 | 2025-02-28 | |
MedChemExpress | HY-145565-10mM*1 mL in DMSO |
Enbezotinib |
2359649-81-1 | 99.50% | 10mM*1 mL in DMSO |
¥4950 | 2024-04-18 | |
Ambeed | A1603075-10mg |
Enbezotinib |
2359649-81-1 | 99% | 10mg |
$184.0 | 2025-02-28 | |
1PlusChem | 1P023OXQ-50mg |
TPX-0046 |
2359649-81-1 | 99% | 50mg |
$2612.00 | 2024-05-23 | |
MedChemExpress | HY-145565-5mg |
Enbezotinib |
2359649-81-1 | 99.50% | 5mg |
¥4500 | 2024-04-18 | |
1PlusChem | 1P023OXQ-100mg |
TPX-0046 |
2359649-81-1 | 99% | 100mg |
$4157.00 | 2024-05-23 | |
Ambeed | A1603075-50mg |
Enbezotinib |
2359649-81-1 | 99% | 50mg |
$592.0 | 2025-02-28 | |
1PlusChem | 1P023OXQ-5mg |
TPX-0046 |
2359649-81-1 | 99% | 5mg |
$552.00 | 2024-05-23 | |
1PlusChem | 1P023OXQ-10mg |
TPX-0046 |
2359649-81-1 | 99% | 10mg |
$838.00 | 2024-05-23 | |
MedChemExpress | HY-145565-10mg |
Enbezotinib |
2359649-81-1 | 99.50% | 10mg |
¥7000 | 2024-04-18 |
INDEX NAME NOT YET ASSIGNED Littérature connexe
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2359649-81-1 (INDEX NAME NOT YET ASSIGNED) Produits connexes
- 2227832-04-2((2S)-1-4-(difluoromethoxy)-2-fluorophenylpropan-2-ol)
- 1184363-23-2(2-(2-fluoro-4-methoxyphenyl)benzoic acid)
- 899348-56-2(N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1484296-55-0(2-cyclopropyl-2-ethoxybutan-1-amine)
- 831-61-8(Ethyl gallate)
- 685106-91-6(1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME)
- 2229082-72-6(2,2-Difluoro-1-(3-(methoxymethyl)phenyl)ethanone)
- 1869932-27-3(1-Butanesulfonamide, 2-methoxy-3-methyl-)
- 997-68-2(L-Saccharopine)
- 1270314-57-2(4-amino-4-(3-chlorothiophen-2-yl)butanoic acid)
Fournisseurs recommandés
atkchemica
(CAS:2359649-81-1)INDEX NAME NOT YET ASSIGNED

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:2359649-81-1)TPX-0046

Pureté:99%/99%/99%/99%
Quantité:5mg/10mg/25mg/100mg
Prix ($):405/630/1332/3240